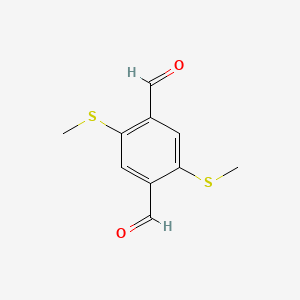

2,5-Bis(methylthio)terephthalaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C10H10O2S2 |

|---|---|

Molekulargewicht |

226.3 g/mol |

IUPAC-Name |

2,5-bis(methylsulfanyl)terephthalaldehyde |

InChI |

InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 |

InChI-Schlüssel |

FUPNEGLNSFQSCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=C(C=C1C=O)SC)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Conditions:

-

Temperature : 60–80°C

-

Catalyst : None required; base (e.g., K₂CO₃) enhances reactivity.

Mechanism :

The electron-withdrawing aldehyde groups activate the aromatic ring, facilitating substitution at the 2 and 5 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C–S bond formation offers superior regioselectivity. A representative protocol uses 2,5-dibromoterephthalaldehyde with methylthiols in the presence of Pd(OAc)₂ and ligands:

Example Protocol:

-

Substrate : 2,5-dibromoterephthalaldehyde (1.0 mmol)

-

Reagents : Methylthiol (2.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol)

-

Solvent : DMF, 80°C, 24 hours

-

Yield : 78%

Advantages :

One-Pot Polycondensation for Direct Synthesis

BMTTPA is synthesized in situ during COF formation. A study demonstrated its synthesis via polycondensation of 2,5-bis(methylthio)terephthalaldehyde with pyrrole under acidic conditions:

Thioetherification of Hydroxy or Methoxy Analogues

Methoxy-to-methylthio conversion using Lawesson’s reagent or P₄S₁₀ provides an alternative route. For instance, 2,5-dimethoxyterephthalaldehyde reacts with methylthiol in the presence of P₄S₁₀:

Analyse Chemischer Reaktionen

Chemical Reactions Involving BMTTPA

BMTTPA participates in several chemical reactions that leverage its aldehyde functional groups and thioether moieties. These reactions include:

Condensation Reactions

BMTTPA can undergo condensation reactions with various nucleophiles, forming imines or other derivatives:

-

Reaction with Amines : BMTTPA reacts with primary amines to form Schiff bases, which can be further utilized in organic synthesis.

Coordination Chemistry

BMTTPA exhibits coordination chemistry due to the presence of sulfur atoms in its structure:

-

Metal Complex Formation : BMTTPA can form stable complexes with transition metals such as mercury(II), which is significant for applications in environmental remediation. The thioether groups facilitate strong interactions with metal ions, enhancing adsorption capabilities .

Polymerization Reactions

BMTTPA can act as a cross-linking agent in polymer chemistry:

-

Covalent Organic Frameworks (COFs) : When used as a linker in COF synthesis, BMTTPA contributes to the formation of porous materials with high surface areas, which are useful for gas storage and catalysis .

Adsorption Studies

Recent studies have highlighted the effectiveness of BMTTPA-based composites for heavy metal ion removal from aqueous solutions:

-

BMTTPA-Chitosan-Grafted Graphene Oxide Composite : This composite has shown exceptional performance in adsorbing mercury(II) ions from contaminated water sources. The maximum adsorption capacity was reported to be approximately at neutral pH conditions .

Table 1: Adsorption Capacity of BMTTPA Composites

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Hg²⁺ | 306.8 |

| Cu²⁺ | Varies based on conditions |

| Pb²⁺ | Varies based on conditions |

| Cd²⁺ | Varies based on conditions |

Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a significant application area for 2,5-bis(methylthio)terephthalaldehyde. COFs constructed with BMTTPA exhibit unique properties due to their crystalline structure and porosity.

- Water Sensing Scaffolds : BMTTPA is utilized in the synthesis of COFs that serve as water sensing scaffolds. These frameworks can detect trace amounts of water in organic solvents through fluorescence quenching mechanisms. The interaction between water and the COF leads to significant changes in fluorescence, making it a potential tool for moisture detection in various applications .

Environmental Remediation

BMTTPA has been integrated into nanocomposites for environmental cleanup, particularly in removing heavy metal ions from polluted water.

- Heavy Metal Ion Adsorption : A study developed a porous nanocomposite of BMTTPA with chitosan and graphene oxide (BMTTPA-CS-GO), which demonstrated remarkable adsorption capabilities for heavy metals such as mercury (Hg²⁺). The maximum adsorption capacity was reported to be 306.8 mg/g at pH 7. The study highlighted the effectiveness of this nanocomposite in removing heavy metals without causing secondary pollution, indicating its potential for use in water purification systems .

Organic Synthesis

BMTTPA plays a role in organic synthesis, particularly in the formation of biologically active compounds.

- Multi-Component Reactions : BMTTPA has been employed in multi-component reactions to synthesize various heterocyclic compounds. For instance, its reaction with nitroethenamine and naphthoquinone led to the development of new bis(benzo[g]chromene) derivatives, showcasing its utility in creating complex organic molecules efficiently .

Table 1: Properties of BMTTPA-Based COFs

| Property | Value |

|---|---|

| BET Surface Area | High (exact values vary by study) |

| Chemical Stability | Excellent |

| Thermal Stability | High |

| Fluorescence Quenching Efficiency | Significant |

Table 2: Heavy Metal Ion Removal Efficiency Using BMTTPA-CS-GO

| Heavy Metal Ion | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

|---|---|---|---|

| Hg²⁺ | 10 | 306.8 | ~99 |

| Cu²⁺ | 10 | Varies | High |

| Pb²⁺ | 10 | Varies | High |

| Cd²⁺ | 10 | Varies | High |

Case Studies

- Case Study 1 : The development of TAPT-BMTA-COF showcased the ability of BMTTPA to form stable frameworks that can be used for sensing applications. The study reported significant fluorescence changes upon exposure to water, indicating its effectiveness as a moisture sensor .

- Case Study 2 : The synthesis and application of BMTTPA-CS-GO demonstrated its high efficacy in removing mercury from contaminated water sources. Experimental results confirmed that nearly all mercury ions could be removed within a short time frame (90 minutes), emphasizing the practical implications for environmental cleanup strategies .

Wirkmechanismus

The mechanism of action of 2,5-Bis(methylthio)terephthalaldehyde involves its ability to interact with various molecular targets through its aldehyde and methylthio groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. In environmental applications, the thioether units on the compound’s structure enhance its adsorption capacity for heavy metal ions, making it effective in removing pollutants from water .

Vergleich Mit ähnlichen Verbindungen

Porosity and Surface Area

- BMTA-based POPs (TPP1): Exhibit a Brunauer-Emmett-Teller (BET) surface area of 554 m² g⁻¹ and pore volume of 0.32 cm³ g⁻¹ , suitable for Hg²⁺ adsorption .

- 2,5-Bis(octyloxy)terephthalaldehyde COFs: Achieve a BET of 1202 m² g⁻¹ due to imine-linked frameworks with ordered pore structures, advantageous for gas storage and catalysis .

Heavy Metal Adsorption

Biologische Aktivität

2,5-Bis(methylthio)terephthalaldehyde (BMTA) is an organic compound that has garnered attention for its potential biological applications, particularly in the fields of environmental remediation and catalysis. This article explores the biological activity of BMTA, focusing on its synthesis, functional properties, and applications based on recent research findings.

Synthesis and Properties

BMTA can be synthesized through a polycondensation reaction involving various organic building blocks. One notable method involves the use of pyrrole to create porphyrin-based porous organic polymers (POPs), which exhibit significant surface area and porosity. For instance, a recent study reported that the polymer constructed from BMTA achieved a BET surface area of 554 m²/g and a pore volume of 0.32 cm³/g, making it highly effective for various applications including heavy metal ion capture from aqueous solutions .

Heavy Metal Ion Removal

BMTA has been incorporated into various materials aimed at environmental remediation, particularly for the removal of heavy metals like mercury (Hg²⁺) and chromium (Cr⁶⁺). The thioether groups present in BMTA enhance its binding affinity for these metals. In one study, a thioether-functionalized porphyrin-based POP synthesized from BMTA demonstrated a mercury capture capacity of 913 mg/g with over 99% removal efficiency . Similarly, another research highlighted the use of BMTA in grafting onto chitosan-graphene oxide composites, which showed promising results in removing hexavalent chromium from water .

Antibacterial and Anticancer Activity

Emerging studies have also indicated that materials derived from BMTA may possess antibacterial and anticancer properties. The structural characteristics of BMTA-based polymers allow for interactions with biological systems that can lead to antimicrobial effects. For example, porphyrin-based materials have been noted for their ability to generate reactive oxygen species (ROS) upon light activation, which can be utilized in photodynamic therapy for cancer treatment .

Case Study 1: Mercury Removal

A study conducted by Huang et al. demonstrated the effectiveness of a thioether-functionalized porphyrin-based POP using BMTA in capturing mercury ions from contaminated water sources. The material not only showed high adsorption capacity but also maintained stability across multiple cycles of use, indicating its potential for practical applications in water purification systems .

Case Study 2: Chromium Removal

In another investigation, a composite material combining BMTA with chitosan and graphene oxide was developed to address chromium pollution. This composite exhibited enhanced adsorption capabilities due to the synergistic effects of its components, leading to effective removal rates in laboratory settings .

Research Findings Summary

| Study | Material | Application | Findings |

|---|---|---|---|

| Huang et al. | Thioether-functionalized POP | Mercury removal | 913 mg/g capture capacity; >99% removal efficiency |

| Chitosan-GO-BMTA Composite | Chitosan-graphene oxide grafted with BMTA | Chromium removal | Effective adsorption capabilities noted in aqueous solutions |

Q & A

Q. What are the common synthetic routes for 2,5-Bis(methylthio)terephthalaldehyde (BMTA) in polymer chemistry?

BMTA is typically synthesized via nucleophilic substitution or polycondensation reactions. For example, Huang's group prepared thioether-functionalized porous organic polymers (POPs) using BMTA and pyrrole via a one-step polycondensation method under acidic conditions . Another approach involves reacting BMTA with chitosan (CS) to form nanocomposites for heavy metal adsorption, where BMTA acts as a crosslinking agent in methanol/acetic acid solutions . Key considerations include stoichiometric ratios, solvent selection (e.g., methanol for solubility), and reaction duration (e.g., 24 hours for complete crosslinking).

Q. How should BMTA be characterized to confirm its structural integrity and purity?

Critical characterization techniques include:

- NMR spectroscopy : To verify the presence of methylthio (–SCH₃) and aldehyde (–CHO) groups.

- FT-IR : Peaks at ~2800 cm⁻¹ (C–H stretching in –SCH₃) and ~1690 cm⁻¹ (C=O stretching in aldehydes) confirm functional groups .

- Elemental analysis : To validate the molecular formula (C₁₀H₁₀O₂S₂) and purity (>97%) .

- Solubility tests : BMTA dissolves in chloroform but is insoluble in polar solvents like water, aiding in purification .

Q. What are the primary applications of BMTA in materials science research?

BMTA is widely used as a monomer for constructing:

- Covalent organic frameworks (COFs) : BMTA reacts with triamine linkers (e.g., TAPT) to form crystalline COFs with tunable pore sizes for gas storage or catalysis .

- Porous organic polymers (POPs) : BMTA-based POPs exhibit high surface areas (>500 m²/g) and are effective in Hg²⁺ adsorption due to thioether-metal interactions .

- Nanocomposites : BMTA crosslinks chitosan-graphene oxide (CS-GO) matrices, enhancing mechanical stability for water treatment applications .

Advanced Research Questions

Q. How does the choice of substituents in BMTA derivatives influence the topology of covalent organic frameworks (COFs)?

Substituents like alkoxy (–OR) or alkylthio (–SR) groups on BMTA derivatives regulate COF topology by altering monomer symmetry and steric effects. For instance:

- Ethoxy substituents : In 2,5-diethoxyterephthalaldehyde (DETA), ethoxy groups induce steric hindrance, favoring hexagonal over triangular pore geometries .

- Butoxy substituents : Larger substituents like butoxy destabilize COF crystallinity due to excessive steric congestion, reducing surface area .

CPK modeling and powder X-ray diffraction (PXRD) are essential to validate structural predictions .

Q. What methodological considerations are critical when using BMTA in polycondensation reactions for porous organic polymers (POPs)?

- Catalyst selection : Acidic catalysts (e.g., trifluoroacetic acid) accelerate imine or Schiff base formation in BMTA-pyrrole systems .

- Solvent compatibility : Methanol/acetic acid mixtures optimize BMTA solubility while preventing premature precipitation of polymers .

- Post-synthetic modifications : Functionalization with thiol-rich ligands enhances Hg²⁺ adsorption capacity but requires rigorous washing to remove unreacted monomers .

Q. How can researchers resolve contradictions in adsorption performance data when BMTA-based materials are applied to different heavy metal ions?

Discrepancies in adsorption efficiency (e.g., higher Hg²⁺ uptake vs. lower Pb²⁺ removal) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.